molecular formula C8H4O4 B1194372 3-Hydroxyphthalic anhydride CAS No. 37418-88-5

3-Hydroxyphthalic anhydride

Cat. No.: B1194372
CAS No.: 37418-88-5
M. Wt: 164.11 g/mol
InChI Key: CCTOEAMRIIXGDJ-UHFFFAOYSA-N
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Description

3-Hydroxyphthalic anhydride is an organic compound with the molecular formula C8H4O4. It is a derivative of phthalic anhydride, where one of the hydrogen atoms on the aromatic ring is replaced by a hydroxyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves the use of high-temperature reactions and strong bases to ensure high yield and purity. The process typically includes steps like heating, phase-transfer catalysis, and solvent extraction to isolate the desired product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form phthalic acid derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and strong acids can facilitate substitution reactions.

Major Products:

Biochemical Analysis

Biochemical Properties

3-Hydroxyphthalic anhydride plays a significant role in biochemical reactions, particularly in the modification of proteins. It interacts with enzymes, proteins, and other biomolecules through covalent bonding. For instance, this compound has been used to modify bovine beta-lactoglobulin, resulting in a compound that can inhibit the entry of human papillomavirus (HPV) into host cells . This interaction involves the binding of this compound to the positively charged regions of the HPV L1 protein, thereby blocking the virus’s ability to bind to the host cell receptors .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. It has been shown to influence cell function by inhibiting viral entry and replication. For example, this compound-modified bovine beta-lactoglobulin can inhibit the entry of pseudovirus of high- and low-risk HPV into target cells . This inhibition is achieved through the interaction of the modified protein with the virus, preventing it from binding to the host cell receptors. Additionally, this compound has been shown to inhibit the infection of continuous T-cell lines by HIV-1 and HIV-2 .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to the inhibition of viral entry. The compound binds to the positively charged regions of viral proteins, such as the HPV L1 protein, through its negatively charged regions . This binding prevents the virus from attaching to the host cell receptors, thereby blocking its entry into the host cell. Additionally, this compound-modified proteins have been shown to inhibit the fusion of HIV-1 and HIV-2 with host cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound-modified proteins, such as bovine beta-lactoglobulin, exhibit stable inhibitory activity against viral entry over extended periods . The degradation of the compound can lead to a decrease in its efficacy over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses of the compound can lead to increased inhibition of viral entry and replication. For instance, this compound-modified chicken ovalbumin has been shown to exhibit potent antiviral activity against HIV-1 at higher concentrations . At very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protein modification. The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. For example, the modification of bovine beta-lactoglobulin by this compound involves the interaction with specific enzymes that facilitate the covalent bonding of the compound to the protein .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Studies have shown that this compound-modified proteins, such as bovine beta-lactoglobulin, can be effectively transported to target cells and tissues, where they exert their inhibitory effects on viral entry .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound-modified proteins have been shown to localize to the cell membrane, where they interact with viral proteins and inhibit viral entry . This localization is essential for the compound’s ability to block the binding of viruses to host cell receptors.

Scientific Research Applications

3-Hydroxyphthalic anhydride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Hydroxyphthalic anhydride is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological molecules, making it valuable in medicinal chemistry and antiviral research .

Properties

IUPAC Name

4-hydroxy-2-benzofuran-1,3-dione
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InChI

InChI=1S/C8H4O4/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTOEAMRIIXGDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10190860
Record name 3-Hydroxyphthalic anhydride
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Molecular Weight

164.11 g/mol
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CAS No.

37418-88-5
Record name 3-Hydroxyphthalic anhydride
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Record name 3-Hydroxyphthalic anhydride
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Record name 3-Hydroxyphthalic anhydride
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Record name 4-hydroxy-1,3-dihydro-2-benzofuran-1,3-dione
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Synthesis routes and methods I

Procedure details

4-Fluorophthalic anhydride (0.44 g, 2.6 mmol shown as FPAN in table below), potassium fluoride (Aldrich, 0.18 g, 3.1 mmol), benzoic acid (Aldrich, 0.28 g, 2.3 mmol shown as BzOH in table below) and dimethyl formamide (Aldrich, 3 ml) were heated in a 160° C. oil bath. The reaction was monitored by GC and showed the following results (BOPAN=benzoyloxyphthalic anhydride; ODPAN=oxydiphthalic anhydride; and HOPAN=hydroxyphthalic anhydride):
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Compound 6 (1 mmol, 266 mg) was added in small portions to 98% H2SO4 (2 ml) at 15° C. The cream colored mixture was stirred for 5 min and then poured over crushed ice. The precipitated product was filtered off, washed with ice-cold water and dried in a desiccator to afford product 7 (73%). 1H NMR (CD3OD): δ 7.40 (d, 1H, J=8.1) 7.62 (d, 1H, J=6.9), 7.85 (t, 1H, J=7.8).
Name
Compound 6
Quantity
266 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Yield
73%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxyphthalic anhydride
Reactant of Route 2
3-Hydroxyphthalic anhydride
Reactant of Route 3
3-Hydroxyphthalic anhydride
Reactant of Route 4
3-Hydroxyphthalic anhydride
Reactant of Route 5
3-Hydroxyphthalic anhydride
Reactant of Route 6
3-Hydroxyphthalic anhydride

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